N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

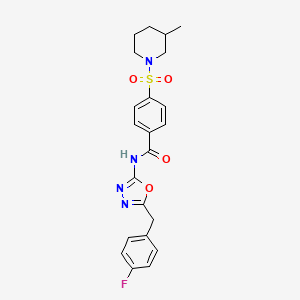

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-fluorobenzyl group. The benzamide moiety is modified at the para position with a sulfonyl group linked to a 3-methylpiperidine ring. This structural design combines lipophilic (fluorobenzyl) and polar (sulfonamide) elements, which may enhance bioavailability and target binding.

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S/c1-15-3-2-12-27(14-15)32(29,30)19-10-6-17(7-11-19)21(28)24-22-26-25-20(31-22)13-16-4-8-18(23)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGRWEQNBXZWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: This step often involves the nucleophilic substitution of a suitable precursor with 4-fluorobenzyl halides.

Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents in the presence of a base.

Coupling Reactions: The final coupling of the oxadiazole and sulfonyl benzamide moieties is achieved through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced forms of the oxadiazole ring or desulfonylated products.

Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole-containing molecules in various chemical reactions.

Biology

Biologically, N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonyl group are key functional groups that facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide ():

- Substituent : Ethyl group at position 5 of oxadiazole.

- Impact : The ethyl group reduces steric bulk and lipophilicity compared to the 4-fluorobenzyl group in the target compound. This may decrease membrane permeability but improve aqueous solubility.

- Synthesis : Likely synthesized via similar routes (e.g., cyclization of thiosemicarbazides or hydrazide intermediates), differing in alkylation steps .

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide (): Substituent: 5-Chlorothiophen-2-yl group at position 4. The chlorine atom may also improve metabolic stability .

N-(5-(3-(Methylsulfonyl)Phenyl)-1,3,4-Oxadiazol-2-yl)-4-(Piperidin-1-ylsulfonyl)Benzamide ():

Table 1: Substituent Effects on Oxadiazole Derivatives

*Calculated based on molecular formula.

Variations in the Sulfonamide-Piperidine Moiety

N-(5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl)-4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzamide (): Piperidine Substitution: 4-Methylpiperidine vs. 3-methylpiperidine in the target compound. The dimethylphenyl group on oxadiazole increases hydrophobicity .

N-(5-Benzylsulfanyl-1,3,4-Oxadiazol-2-yl)-4-Methylbenzenesulfonamide ():

Table 2: Sulfonamide-Piperidine Modifications

| Compound (Reference) | Sulfonamide Group | Piperidine Substitution | Key Properties |

|---|---|---|---|

| Target Compound | 3-Methylpiperidinyl | 3-Methyl | Optimal balance of flexibility and hydrophobicity |

| N-(5-(2,5-Dimethylphenyl)... (8) | 4-Methylpiperidinyl | 4-Methyl | Altered spatial orientation, increased bulk |

| N-(5-Benzylsulfanyl-...) (5) | Tosyl (4-methylbenzene) | None | Reduced basicity, lower target engagement |

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole ring : A five-membered heterocyclic structure known for diverse biological activities.

- Fluorobenzyl group : Enhances lipophilicity and may influence receptor interactions.

- Methylpiperidine sulfonamide : A moiety that can modulate pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like cancer and infection.

- Cell Signaling Modulation : It can influence signaling pathways by interacting with receptors or other proteins, affecting cellular responses such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure often exhibit antimicrobial properties. Preliminary studies suggest that this compound may show efficacy against various pathogens, although specific data on this compound is limited.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been documented in several studies. For instance:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bax/Bcl-2 ratio .

| Compound | Activity | Mechanism |

|---|---|---|

| SL-01 | Antitumor | Induces apoptosis via caspase activation |

| TBE-31 | Cytoprotective | Activates Nrf2-dependent enzymes |

Study 1: Antitumor Efficacy

In a study evaluating related oxadiazole compounds, researchers found that certain derivatives exhibited significant antitumor activity in xenograft models. For example, compounds similar to this compound demonstrated the ability to inhibit tumor growth without causing significant toxicity to the host .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. While specific results for this compound were not detailed, the study highlighted the general trend that many oxadiazole-containing compounds possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.